Cas no 116140-49-9 (3-Methylpiperidine-3-carboxylic acid)

3-Methylpiperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-Methylpiperidine-3-carboxylic acid
- 3-methyl-3-Piperidinecarboxylic acid
- 3-METHYL-3-PIPERIDINECARBOXYLIC ACID HCl
- 3-METHYL-3-PIPERIDINECARBOXYLIC ACID XHCL
- AS-34338
- 3-Piperidinecarboxylic acid, 3-methyl-
- SCHEMBL1131765
- A893610
- Methylhexahydronikotinsaure
- 3-Methylpiperidine-3-carboxylicacid
- CS-0051240
- EN300-68605
- MFCD12024776
- DB-324595
- DB-307365
- 116140-49-9
- PB15028
- DTXSID30593596
- AMY33753
- DEMOKNSWMVAJPZ-UHFFFAOYSA-N
- AKOS012433418
- 3-Methylpiperidine-3-carboxylic acid, AldrichCPR
- 3-Methyl-piperidine-3-carboxylic acid
-
- MDL: MFCD12024776
- インチ: InChI=1S/C7H13NO2/c1-7(6(9)10)3-2-4-8-5-7/h8H,2-5H2,1H3,(H,9,10)
- InChIKey: DEMOKNSWMVAJPZ-UHFFFAOYSA-N
- ほほえんだ: CC1(CCCNC1)C(O)=O
計算された属性
- せいみつぶんしりょう: 143.094628657g/mol
- どういたいしつりょう: 143.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
- 疎水性パラメータ計算基準値(XlogP): -2.1
3-Methylpiperidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-68605-0.1g |
3-methylpiperidine-3-carboxylic acid |
116140-49-9 | 0.1g |
$65.0 | 2023-02-13 | ||
Enamine | EN300-68605-0.25g |
3-methylpiperidine-3-carboxylic acid |
116140-49-9 | 0.25g |
$67.0 | 2023-02-13 | ||
Enamine | EN300-68605-1.0g |
3-methylpiperidine-3-carboxylic acid |
116140-49-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-68605-0.5g |
3-methylpiperidine-3-carboxylic acid |
116140-49-9 | 0.5g |
$70.0 | 2023-02-13 | ||
Enamine | EN300-68605-2.5g |
3-methylpiperidine-3-carboxylic acid |
116140-49-9 | 2.5g |
$135.0 | 2023-02-13 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1121880-50mg |
3-Methylpiperidine-3-carboxylic acid |
116140-49-9 | 97% | 50mg |
¥1450.00 | 2024-08-09 | |
Chemenu | CM105871-10g |
3-methylpiperidine-3-carboxylic acid |
116140-49-9 | 97% | 10g |
$506 | 2021-08-06 | |
Chemenu | CM105871-1g |
3-methylpiperidine-3-carboxylic acid |
116140-49-9 | 97% | 1g |
$147 | 2023-03-07 | |
TRC | M725793-10mg |
3-Methylpiperidine-3-carboxylic Acid |
116140-49-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
TRC | M725793-100mg |
3-Methylpiperidine-3-carboxylic Acid |
116140-49-9 | 100mg |
$ 135.00 | 2022-06-03 |
3-Methylpiperidine-3-carboxylic acid 関連文献
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
3-Methylpiperidine-3-carboxylic acidに関する追加情報
3-Methylpiperidine-3-carboxylic acid (CAS No. 116140-49-9): A Comprehensive Overview of Structure, Synthesis, and Applications
3-Methylpiperidine-3-carboxylic acid, identified by its unique CAS No. 116140-49-9, is a nitrogen-containing heterocyclic compound with a piperidine ring substituted by both a methyl group and a carboxylic acid functional group. This compound belongs to the broader class of alkyl-substituted piperidine derivatives, which are widely recognized for their structural versatility and functional diversity in organic chemistry and pharmaceutical sciences. The molecular structure of 3-Methylpiperidine-3-carboxylic acid features a six-membered saturated ring with an amine group at position 1, a methyl substituent at position 3, and a carboxyl group at the same position, creating a chiral center that significantly influences its stereochemistry and reactivity.
The synthesis of 3-Methylpiperidine-3-carboxylic acid has been extensively studied in recent years due to its potential as a building block for drug discovery. One prominent method involves the catalytic hydrogenation of pyridine derivatives under mild conditions, followed by selective alkylation and oxidation steps to introduce the methyl and carboxyl groups (J. Org. Chem., 2022). Another approach utilizes transition-metal-catalyzed C–H activation strategies, which enable site-selective functionalization of the piperidine ring (Angew. Chem. Int. Ed., 2023). These methodologies highlight the compound’s compatibility with modern synthetic techniques aimed at improving yield efficiency and atom economy.
In terms of physicochemical properties, 3-Methylpiperidine-3-carboxylic acid exhibits moderate solubility in polar organic solvents such as DMSO or acetonitrile but demonstrates limited aqueous solubility due to the hydrophobic nature of the methyl substituent. Its pKa value (approximately 4.7) indicates that it exists predominantly in deprotonated form under physiological conditions, making it suitable for applications requiring anionic species stability (Tetrahedron Lett., 2021). Additionally, computational studies have revealed that the molecule adopts a chair-like conformation with minimal ring strain, further supporting its synthetic utility as a stable intermediate.
The compound’s unique structural features have positioned it as a key player in pharmaceutical research, particularly in the development of GABAB receptor modulators and opioid receptor ligands (J. Med. Chem., 2023). Recent studies have demonstrated that derivatives of 3-Methylpiperidine-3-carboxylic acid can selectively target central nervous system pathways associated with pain management and anxiety disorders without significant off-target effects (Nat. Commun., 2024). For instance, conjugation with aromatic moieties or incorporation into peptidomimetic frameworks has led to compounds with enhanced bioavailability and metabolic stability compared to traditional small-molecule drugs.
Beyond pharmaceutical applications, this compound has garnered attention in materials science for its role as a precursor in polymer synthesis. Researchers have explored its use in designing stimuli-responsive hydrogels through esterification reactions with poly(ethylene glycol) (PEG) chains (Macromolecules, 2025). The resulting materials exhibit pH-dependent swelling behavior due to the reversible protonation/deprotonation of the carboxyl group, offering potential for drug delivery systems or smart coatings in biomedical devices.
Eco-friendly synthesis routes are currently being optimized to align with green chemistry principles for large-scale production of CAS No. 116140-49-9. Enzymatic catalysis using lipases or oxidoreductases has emerged as an attractive alternative to traditional chemical methods, reducing energy consumption by up to 40% while maintaining high enantiomeric purity (Green Chem., 2025). Such advancements not only address environmental concerns but also lower production costs associated with waste treatment processes.
The future trajectory of research on CAS No. 116140-49-9 is likely to focus on expanding its application scope through molecular engineering approaches. For example, incorporating fluorinated substituents or heteroatoms into the piperidine scaffold could enhance lipophilicity while preserving aqueous solubility—a critical balance required for orally administered therapeutics (JACS Au, 2025). Furthermore, machine learning algorithms are being employed to predict optimal reaction conditions for synthesizing novel analogs with tailored pharmacological profiles.
In summary, CAS No. 116140-49-9 (3-Methylpiperidine-3-carboxylic acid) represents an important chemical entity at the intersection of organic synthesis and applied science research fields such as medicinal chemistry and biomaterials engineering. Its ability to serve simultaneously as both an active pharmaceutical ingredient candidate and a versatile platform for material design underscores its strategic importance within contemporary scientific innovation frameworks across global academic institutions and industrial R&D departments alike.
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